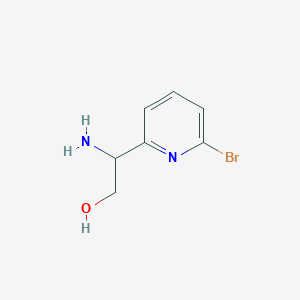
2-Amino-2-(6-bromopyridin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(6-bromopyridin-2-yl)ethanol is a chemical compound with the molecular formula C7H9BrN2O It is characterized by the presence of an amino group, a bromopyridine ring, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol typically involves the reaction of 6-bromopyridine-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amino alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(6-bromopyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino or bromopyridine groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-Amino-2-(6-bromopyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(6-bromopyridin-2-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-bromopyridine: Lacks the ethanol moiety, making it less versatile in certain reactions.
2-Amino-2-(4-bromopyridin-2-yl)ethanol: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
Uniqueness
2-Amino-2-(6-bromopyridin-2-yl)ethanol is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of both an amino group and a bromopyridine ring makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-amino-2-(6-bromopyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c8-7-3-1-2-6(10-7)5(9)4-11/h1-3,5,11H,4,9H2 |
InChI Key |
OMGUWDWNWSFKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


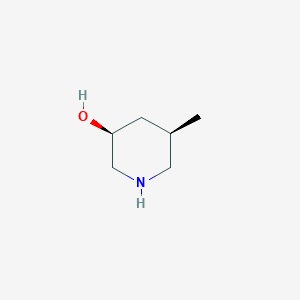
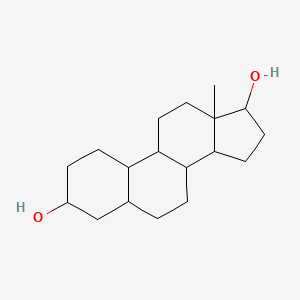
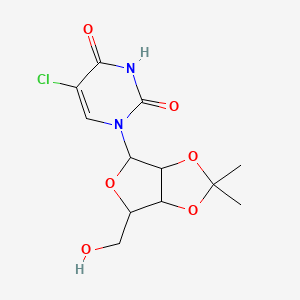
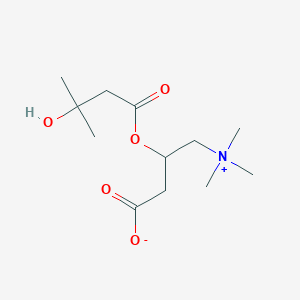
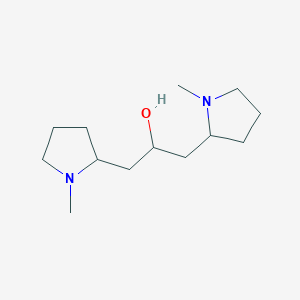
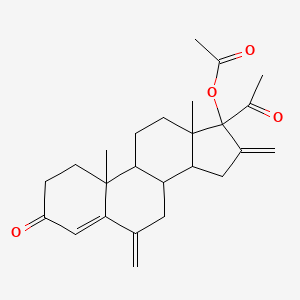
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12287809.png)
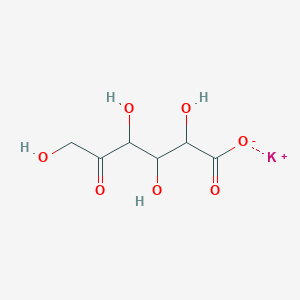
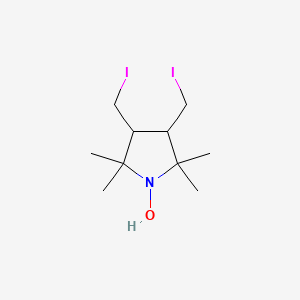
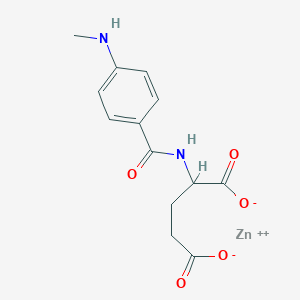
![N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12287827.png)
![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)

palladium (II)](/img/structure/B12287836.png)
